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Compound of Interest

Compound Name: 5-C-heptyl-DNJ

Cat. No.: B12429517

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparative analysis of C-alkylated and N-alkylated
derivatives of 1-deoxynojirimycin (DNJ), a potent iminosugar with significant therapeutic
potential. By examining their synthesis, biological activities, and underlying mechanisms of
action, this document aims to inform research and drug development efforts in areas such as
diabetes, viral infections, and lysosomal storage diseases. The information presented is
supported by experimental data from peer-reviewed literature.

Introduction

1-Deoxynojirimycin (DNJ), a natural polyhydroxylated piperidine alkaloid, is a potent inhibitor of
a-glucosidases.[1][2] This inhibitory activity forms the basis of its therapeutic applications,
including the management of type 2 diabetes by delaying carbohydrate digestion and glucose
absorption.[3] To enhance its therapeutic efficacy, bioavailability, and target selectivity,
extensive efforts have been made to synthesize derivatives of DNJ. The two primary sites for
modification are the endocyclic nitrogen atom (N-alkylation) and the carbon backbone of the
piperidine ring (C-alkylation). This guide provides a comparative overview of these two classes
of DNJ derivatives.

Synthesis Strategies

The chemical synthesis of DNJ derivatives is a critical aspect of their development, enabling
the generation of diverse analogues for structure-activity relationship (SAR) studies.
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N-Alkylated DNJ Derivatives

The synthesis of N-alkylated DNJ derivatives is typically achieved through two main routes:

e Reductive Amination: This common method involves the reaction of the secondary amine of
the DNJ core with an appropriate aldehyde or ketone in the presence of a reducing agent,
such as sodium cyanoborohydride or catalytic hydrogenation.[1]

o Direct N-alkylation: This approach utilizes the reaction of DNJ with an alkyl halide or a
tosylate in the presence of a base.[1]

These methods allow for the introduction of a wide variety of alkyl and arylalkyl substituents at
the nitrogen atom.[4]

C-Alkylated DNJ Derivatives

The synthesis of C-alkylated DNJ derivatives is generally more complex due to the need for
stereoselective introduction of the alkyl group onto the carbon backbone of the iminosugar. A
notable strategy for the synthesis of 5-C-alkyl-DNJ derivatives involves the use of an L-
sorbose-derived cyclic nitrone.[2][5] This method allows for the efficient and stereoselective
synthesis of a range of 5-C-alkyl-DNJ analogues with varying alkyl chain lengths.[5] Another
approach for creating C-glycosides of nojirimycin involves the use of a bicyclic carbamate-type
sp2-iminosugar as a starting material, which can react with C-nucleophiles with high
stereoselectivity.[6]

Comparative Biological Activity

The biological activity of DNJ derivatives is significantly influenced by the position and nature of
the alkyl substituent.

a-Glucosidase Inhibition

Both N- and C-alkylated DNJ derivatives have demonstrated potent a-glucosidase inhibitory
activity.

N-Alkylated DNJ: The length and composition of the N-alkyl chain play a crucial role in the
inhibitory potency. For instance, certain N-alkyl-1-DNJ derivatives have shown significantly
higher activity than the parent compound, DNJ, and the standard drug, acarbose.[4] One study
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reported an N-alkylated derivative with an IC50 value of 30.0 £ 0.60 uM against a-glucosidase,
which was approximately 27-fold more active than acarbose.[4] The kinetic studies have
revealed that these N-alkylated derivatives often act as competitive inhibitors of a-glucosidase.

[4]

C-Alkylated DNJ: 5-C-alkyl-DNJ derivatives have also shown potent and selective inhibition of
a-glucosidases.[2][5] The inhibitory activity is dependent on the length of the alkyl chain at the
C-5 position. Derivatives with methyl, pentyl to octyl, undecyl, and dodecyl chains at C-5
exhibited significantly improved inhibition of rat intestinal maltase.[5] Docking studies suggest
that the accommodation of the C-5 substituent in the hydrophobic groove of the enzyme is a
key determinant of inhibitory potency.[2][5]

Direct Comparison: A direct, side-by-side comparison of a series of C-alkylated and N-alkylated
DNJ derivatives under identical experimental conditions is not readily available in the published
literature. Therefore, the following tables summarize data from separate studies. It is crucial to
interpret this data with caution, as variations in experimental protocols can influence the
results.

Table 1: a-Glucosidase Inhibitory Activity of N-Alkylated DNJ Derivatives[4]

IC50 (uM) vs. a-

Compound N-Alkyl Substituent .
Glucosidase

DNJ - 222.4 +0.50

Acarbose - 822.0+1.5

Cinnamoy! derivative with a
Compound 40 ) 160.5 + 0.60
two-carbon linker

Cinnamoy! derivative with a
Compound 43 ] ) 30.0 £ 0.60
five-carbon linker

Table 2: a-Glucosidase (Rat Intestinal Maltase) Inhibitory Activity of 5-C-Alkyl-DNJ
Derivatives[5]
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IC50 (pM) vs. Rat Intestinal

Compound 5-C-Alkyl Substituent

Maltase
DNJ - 4.8
5-C-Methyl-DNJ Methyl 0.9
5-C-Pentyl-DNJ Pentyl 1.8
5-C-Octyl-DNJ Octyl 1.3
5-C-Dodecyl-DNJ Dodecyl 0.8

Antiviral Activity

The antiviral activity of DNJ derivatives, particularly against enveloped viruses like Dengue,
HIV, and Influenza, is primarily attributed to the inhibition of host endoplasmic reticulum (ER) a-
glucosidases | and I1.[7] This inhibition disrupts the proper folding of viral glycoproteins, leading
to the production of non-infectious viral particles.

N-Alkylated DNJ: N-alkylation has been a key strategy in developing potent antiviral
iminosugars. The length of the N-alkyl chain significantly impacts antiviral efficacy, with
derivatives having 4- and 9-carbon chains often showing notable activity.[7] For example, N-
butyl-DNJ (Miglustat) and other N-alkylated derivatives have demonstrated antiviral activity
against a range of viruses.[8][9] Structure-activity relationship studies have led to the
development of N-alkylated DNJ analogues with nanomolar antiviral activity against Dengue
virus (DENV) while maintaining low cytotoxicity.[8]

C-Alkylated DNJ: The antiviral potential of C-alkylated DNJ derivatives is an emerging area of
research. The potent a-glucosidase inhibition observed for 5-C-alkyl-DNJ derivatives suggests
they may also possess antiviral activity, though specific data directly comparing their antiviral
efficacy to N-alkylated counterparts is limited.[5]

Table 3: Antiviral Activity of N-Alkylated DNJ Derivatives against Dengue Virus (DENV)[8]
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Selectivity
N-Alkyl EC50 (uM) vs.
Compound . CC50 (pM) Index (Sl =
Substituent DENV
CC50/EC50)
Oxygenated N-
7 (CM-10-18) , 6.5 >500 >77
alkyl chain
Cycloalkyl-
2h containing N- 0.3-0.5 >500 >1000
alkyl chain
Phenyl
derivative-
3l o 0.3-0.5 >500 >1000
containing N-
alkyl chain

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.

Signaling Pathways

DNJ and its derivatives exert their biological effects by modulating specific cellular signaling
pathways.

Inhibition of ER a-Glucosidases and Viral Glycoprotein
Processing

The primary mechanism of antiviral activity for many DNJ derivatives involves the inhibition of
ER a-glucosidases | and Il. These host enzymes are crucial for the proper folding of viral
glycoproteins. By inhibiting these enzymes, DNJ derivatives prevent the trimming of glucose
residues from the N-linked glycans of nascent viral proteins. This leads to misfolded
glycoproteins that are retained in the ER and targeted for degradation, ultimately reducing the
assembly and release of infectious virions.
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Inhibition of Viral Glycoprotein Processing by DNJ Derivatives
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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